molecular formula C13H24ClN B3133375 (3-Isopropyl-1-adamantyl)amine hydrochloride CAS No. 38789-54-7

(3-Isopropyl-1-adamantyl)amine hydrochloride

Cat. No.: B3133375
CAS No.: 38789-54-7
M. Wt: 229.79 g/mol
InChI Key: DHWQMEWSEZKXHY-UHFFFAOYSA-N
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Description

(3-Isopropyl-1-adamantyl)amine hydrochloride is an organic compound with the molecular formula C13H24ClN It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structural properties

Scientific Research Applications

(3-Isopropyl-1-adamantyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving biological systems, particularly in understanding the interactions of adamantane derivatives with biological molecules.

    Industry: The compound’s stability and unique structure make it useful in materials science, particularly in the development of polymers and other advanced materials.

Safety and Hazards

The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds provides a variety of products incorporating diverse functional groups . This opens up potential future directions for the development of new compounds and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1-adamantyl)amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which undergoes functionalization to introduce the isopropyl group.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-1-adamantyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while substitution can produce a variety of substituted adamantyl derivatives.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-adamantyl)amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Adamantylamine: A simpler derivative of adamantane with similar structural properties.

    2-Adamantylamine: Another derivative with a different substitution pattern on the adamantane ring.

    Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.

Uniqueness: (3-Isopropyl-1-adamantyl)amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and interaction with specific molecular targets, making it distinct from other adamantane derivatives.

Properties

IUPAC Name

3-propan-2-yladamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-9(2)12-4-10-3-11(5-12)7-13(14,6-10)8-12;/h9-11H,3-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWQMEWSEZKXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC3CC(C1)CC(C3)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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